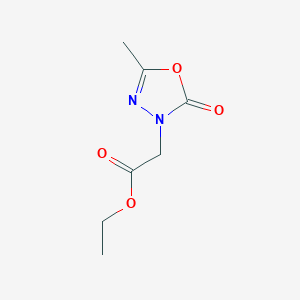

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGPGGRUJUCEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)OC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate has been investigated for its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, this compound was tested against several cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing programmed cell death .

Agricultural Applications

The agricultural sector has shown interest in using this compound as a potential pesticide or herbicide.

Pesticidal Activity

Research indicates that oxadiazole derivatives possess insecticidal properties. This compound can act as an effective pesticide against common agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Material Science Applications

In material science, this compound is explored for its potential as a building block in polymer synthesis.

Synthesis of Polymers

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications such as coatings and composites .

Case Studies

Several case studies highlight the applications of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-y)acetate:

Mechanism of Action

The mechanism by which ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxadiazole Derivatives

Structural Features and Substituent Effects

The structural diversity of oxadiazole derivatives arises from variations in substituents and ring saturation. Below is a comparative analysis of key analogues:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects :

- Methyl Group (Target) : Electron-donating methyl at position 5 stabilizes the oxadiazole ring but reduces steric hindrance compared to bulkier groups (e.g., benzyl in CAS 889800-90-2) .

- Fluorophenyl Group (CAS 851398-78-2) : Introduces strong electronegativity and aromatic interactions, likely improving binding affinity in biological targets .

- Thioxo Group (CAS 889800-90-2) : Replaces oxygen with sulfur, altering electronic properties and reactivity (e.g., increased susceptibility to nucleophilic attack) .

Physicochemical and Reactivity Profiles

Stability and Reactivity:

- The target compound’s dihydro-oxadiazole ring may exhibit higher hydrolytic stability than non-saturated analogues due to reduced ring strain. However, the presence of the ester group (ethyl acetate) makes it prone to hydrolysis under acidic or basic conditions .

- Compounds with thioxo groups (e.g., CAS 889800-90-2) demonstrate greater reactivity in thiol-disulfide exchange reactions, a property absent in the target compound .

Thermal Properties:

- Fully aromatic oxadiazoles (e.g., CAS 5011-96-1) generally exhibit higher melting points (>150°C) compared to dihydro derivatives, which may remain liquid or semi-solid at room temperature due to reduced crystallinity .

Biological Activity

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains an oxadiazole ring, which is known for its diverse biological activities. The presence of the ethyl acetate moiety enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylisoxazole derivatives with ethyl chloroacetate under basic conditions. The reaction pathway often includes the formation of intermediates that are subsequently cyclized to yield the final product.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

The IC50 values obtained from these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Evaluation

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against resistant strains of bacteria. The compound was found to significantly reduce bacterial load in vitro and showed potential for further development into a therapeutic agent for treating infections caused by multidrug-resistant bacteria .

Case Study 2: Anticancer Research

A study published in Cancer Letters investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-y)acetate led to increased apoptosis and decreased cell proliferation rates compared to control groups . The study emphasized the need for further research into its mechanism of action and potential clinical applications.

Chemical Reactions Analysis

Reaction Types:

-

Substitution Reactions : Oxadiazoles can undergo nucleophilic substitution reactions, especially at the 5-position.

-

Ring-Opening Reactions : These reactions are less common but can occur under harsh conditions.

Related Compounds and Their Reactions

While specific data on ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is scarce, related compounds like 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl derivatives have been studied.

Example Reactions:

-

Cyclization to Form Oxadiazoles : Hydroxylamine can react with carbamimidoyl derivatives to form oxadiazoles, as seen in the synthesis of candesartan intermediates .

-

One-Pot Cyclocondensation : Diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine can undergo cyclocondensation to form isoxazol-3-yl derivatives .

Data and Research Findings

Given the lack of specific data on this compound, the following table summarizes general properties and reactions of related oxadiazole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.